molecular formula C18H28N2O B5832719 1-cycloheptyl-4-(2-methoxyphenyl)piperazine

1-cycloheptyl-4-(2-methoxyphenyl)piperazine

Cat. No.: B5832719
M. Wt: 288.4 g/mol
InChI Key: YFWHDQKTDZQVAP-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine class of compounds Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Properties

IUPAC Name

1-cycloheptyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-21-18-11-7-6-10-17(18)20-14-12-19(13-15-20)16-8-4-2-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWHDQKTDZQVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-cycloheptylpiperazine with 2-methoxyphenyl derivatives. One common method is the reductive amination of 1-cycloheptylpiperazine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the cycloheptyl ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-cycloheptyl-4-(2-hydroxyphenyl)piperazine, while reduction can produce 1-cycloheptylpiperazine.

Scientific Research Applications

1-cycloheptyl-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound can be used to study the effects of piperazine derivatives on biological systems, including their interactions with proteins and enzymes.

    Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including their use as antipsychotic, antidepressant, and antihypertensive agents.

    Industry: The compound can be used in the development of new materials and as a building block for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine involves its interaction with various molecular targets, including receptors and enzymes. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)piperazine: Lacks the cycloheptyl group, which can affect its chemical properties and biological activity.

    1-cycloheptylpiperazine: Lacks the methoxyphenyl group, which can influence its interactions with molecular targets.

    4-(2-methoxyphenyl)piperazine: Similar structure but without the cycloheptyl group, affecting its overall properties.

Uniqueness

1-cycloheptyl-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the cycloheptyl and methoxyphenyl groups, which can confer distinct chemical and biological properties

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